(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13659333
InChI: InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1
SMILES: CCNC1=NC2C(C(C(OC2S1)C(F)F)O)O
Molecular Formula: C9H14F2N2O3S
Molecular Weight: 268.28 g/mol

(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol

CAS No.:

Cat. No.: VC13659333

Molecular Formula: C9H14F2N2O3S

Molecular Weight: 268.28 g/mol

* For research use only. Not for human or veterinary use.

(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol -

Specification

Molecular Formula C9H14F2N2O3S
Molecular Weight 268.28 g/mol
IUPAC Name (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol
Standard InChI InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1
Standard InChI Key UDQTXCHQKHIQMH-KYGLGHNPSA-N
Isomeric SMILES CCNC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)C(F)F)O)O
SMILES CCNC1=NC2C(C(C(OC2S1)C(F)F)O)O
Canonical SMILES CCNC1=NC2C(C(C(OC2S1)C(F)F)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name reflects its intricate bicyclic framework, which combines a pyranose ring fused with a thiazole moiety. Key structural features include:

  • Stereochemistry: The (3aR,5S,6S,7R,7aR) configuration ensures precise spatial orientation of functional groups, critical for target engagement.

  • Difluoromethyl group: Positioned at C5, this substituent enhances lipophilicity, improving blood-brain barrier permeability compared to non-fluorinated analogs .

  • Ethylamino side chain: The C2 ethylamino group contributes to hydrogen bonding interactions with OGA’s active site .

Physicochemical Profile

The molecular formula C9H14F2N2O3S corresponds to a molecular weight of 268.28 g/mol. Key properties include:

PropertyValue
Aqueous Solubility372.74 mM in DMSO
LogP (Predicted)0.9 ± 0.6
Polar Surface Area103 Ų
Hydrogen Bond Donors4

The compound’s isomeric SMILES (CCNC1=N[C@@H]2C@HO) encodes its stereochemistry, validated by Nuclear Magnetic Resonance (NMR) and X-ray crystallography.

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis involves a multi-step sequence optimized for scalability and stereochemical fidelity:

  • Cyclization: A pivotal step employs trifluoroacetic acid (TFA)-mediated cyclization of a glucopyranosyl-thiazoline precursor in dichloromethane (DCM), achieving 92% yield .

  • Deprotection: Sodium methoxide-mediated cleavage of acetyl protecting groups in methanol yields the free diol .

  • Recrystallization: Final purification via MeOH/EtOAc recrystallization ensures >98% purity .

Notably, solvent optimization studies revealed that dimethylformamide (DMF) enhances reaction rates 10-fold compared to acetonitrile, enabling hectogram-scale production .

Analytical Validation

Structural confirmation employs:

  • NMR Spectroscopy: Key 1H NMR signals include δ 6.29 (d, J=6.3 Hz, H1') and δ 3.31–3.22 (m, ethylamino protons) .

  • LC-MS: Electrospray ionization confirms the [M+H]+ ion at m/z 249.0831 (calculated 249.0904) .

  • Chiral HPLC: Validates enantiomeric excess >99% using a Chiralpak IC column.

Biological Activity and Mechanism of Action

O-GlcNAcase Inhibition

MK-8719 inhibits OGA, the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. Key pharmacological parameters:

ParameterValue
Ki (Human OGA)7.9 ± 0.6 nM
IC50 (Cellular Assay)12.3 nM
Selectivity vs. HEXB>1,000-fold

The difluoromethyl group stabilizes a transition-state analog within OGA’s catalytic pocket, while the ethylamino moiety hydrogen-bonds to Asp285 and Asp287 .

Neuroprotective Effects

In tauopathy models, MK-8719:

  • Reduces hyperphosphorylated tau by 62% at 10 mg/kg (po) .

  • Increases neuronal O-GlcNAc levels 3.2-fold in non-human primates .

  • Demonstrates 85% target engagement in CNS at clinically relevant doses .

Pharmacokinetics and Metabolism

Absorption and Distribution

  • Bioavailability: 78% in rats (oral) due to high passive diffusion (Papp = 18 × 10−6 cm/s) .

  • CNS Penetration: Brain/plasma ratio = 1.4 in primates, attributed to moderate lipophilicity (LogD7.4 = 0.7) .

Metabolic Stability

Hepatic microsome studies show:

SpeciesClint (mL/min/kg)t1/2 (h)
Human9.24.3
Rat22.12.1

Primary metabolites include N-deethylated and glucuronidated derivatives, accounting for <10% of total clearance .

Clinical Development and Applications

Phase I Trials

MK-8719 completed Phase I studies in 2024 with:

  • Safety Profile: No severe adverse events at doses ≤300 mg/day.

  • Biomarker Response: Dose-dependent increase in cerebrospinal fluid O-GlcNAc (EC50 = 34 nM) .

Future Directions and Challenges

Structural Optimization

Ongoing medicinal chemistry efforts focus on:

  • Replacing the ethylamino group with cyclopropylamine to enhance metabolic stability.

  • Introducing 18F-labeled analogs for PET imaging of OGA activity .

Clinical Challenges

  • Biomarker Validation: Correlating CSF O-GlcNAc levels with cognitive outcomes remains unresolved.

  • Drug-Drug Interactions: CYP2D6 inhibition (IC50 = 4.1 μM) necessitates dose adjustment with co-administered substrates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator